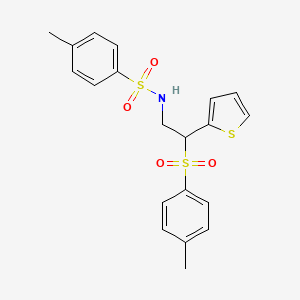

![molecular formula C23H18ClN3O2S2 B2446400 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide CAS No. 864859-96-1](/img/structure/B2446400.png)

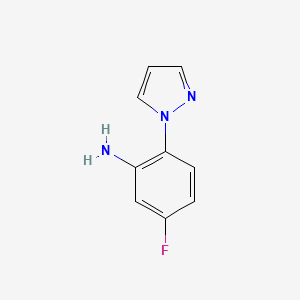

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Research Findings : Recent studies have investigated benzothiazole derivatives for their anti-tubercular activity. These compounds were synthesized using various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation .

- In Vitro and In Vivo Activity : The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. Benzothiazole derivatives exhibited promising inhibition potency against Mycobacterium tuberculosis .

- Mechanism of Resistance : The review also covers the mechanism of resistance of existing anti-TB drugs .

- Molecular Docking Studies : Researchers explored the structure-activity relationships and conducted molecular docking studies against the target enzyme DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .

- Evaluation : This compound was evaluated for antitumor potential using MTT assays against two different cancer cell lines: C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) .

- Thiazolidinone Ring : The presence of the thiazolidinone ring in benzothiazole derivatives has been associated with greater anti-inflammatory and analgesic activity .

- Clinical Use : Benzothiazole derivatives, including the compound , are used for treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis .

- Expertise : Researchers with expertise in heterocyclic molecules, medicinal chemistry, and organic synthesis have explored the development of new methods for natural product-inspired bioactive glycohybrids using benzothiazole derivatives .

Anti-Tubercular Activity

Antitumor Potential

Anti-Inflammatory and Analgesic Properties

Rheumatoid Arthritis Treatment

Glycohybrid Development

Carbohydrate-Derived Materials

作用機序

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.

Mode of Action

Benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes (cox-1 and cox-2), which play a key role in the inflammatory response . This suggests that the compound may exert its effects by inhibiting these enzymes, thereby reducing inflammation.

特性

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLRGGHEYKGSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)

![[2-(3-chloro-4-cyanoanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2446325.png)

![8-(3-Hydroxypropyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2446330.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine](/img/structure/B2446336.png)